1-Benzyl-4-ethoxybenzene

Catalog No.
S3340164
CAS No.
35672-52-7
M.F
C15H16O
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-ethoxybenzene

CAS Number

35672-52-7

Product Name

1-Benzyl-4-ethoxybenzene

IUPAC Name

1-benzyl-4-ethoxybenzene

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C15H16O/c1-2-16-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

WFYBLFWSJYBHCK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC=CC=C2

The exact mass of the compound 1-Benzyl-4-ethoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Currently Limited Information on 1-Benzyl-4-ethoxybenzene Research Applications

This doesn't necessarily mean 1-Benzyl-4-ethoxybenzene has no scientific research applications. It could be a relatively new compound or one not widely studied yet.

Further Exploration for Research Applications

Here are some suggestions for further exploring the potential research applications of 1-Benzyl-4-ethoxybenzene:

  • Chemical structure analysis: By analyzing the chemical structure of 1-Benzyl-4-ethoxybenzene, researchers might be able to identify potential similarities to other compounds with known applications. This information could provide clues for investigating its potential uses.
  • Patent databases: Scientific research can sometimes lead to patentable inventions. Searching patent databases like USPTO: might reveal patents mentioning 1-Benzyl-4-ethoxybenzene, potentially hinting at its industrial applications.
  • Emerging research areas: Keeping an eye on emerging research areas in organic chemistry or material science might uncover future studies that utilize 1-Benzyl-4-ethoxybenzene.

1-Benzyl-4-ethoxybenzene is an organic compound characterized by its molecular formula C15H16OC_{15}H_{16}O. This compound features a benzyl group (C6H5CH2-C_{6}H_{5}CH_{2}-) and an ethoxy group (OCH2CH3-OCH_{2}CH_{3}) attached to a benzene ring. The structural formula can be represented as follows:

C6H5CH2C6H4OCH2CH3\text{C}_{6}\text{H}_{5}\text{CH}_{2}\text{C}_{6}\text{H}_{4}\text{OCH}_{2}\text{CH}_{3}

This compound is part of the larger class of substances known as alkoxybenzenes, which are recognized for their diverse applications in chemistry, biology, and industry.

  • Oxidation: The compound can be oxidized to yield benzaldehyde derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols through agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: This allows for the introduction of additional substituents onto the benzene ring, which can modify its reactivity and properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution: Halogens, nitric acid, sulfuric acid under controlled conditions.

Research indicates that 1-Benzyl-4-ethoxybenzene exhibits potential biological activities. It has been studied for its interactions with various enzymes and receptors, suggesting a role in modulating biological pathways. The unique structure may influence its binding affinity to specific targets, making it a candidate for further pharmacological exploration.

1-Benzyl-4-ethoxybenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Etherification Reaction: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate acid catalyst.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. High-throughput reactors and optimized reaction conditions (temperature and pressure control) are often utilized to scale up production.

The applications of 1-Benzyl-4-ethoxybenzene are diverse:

  • Chemical Research: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
  • Biochemical Assays: The compound is used to investigate enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: Its potential as a pharmacophore is explored in drug development.
  • Industrial Use: It finds applications in producing specialty chemicals, fragrances, and polymers.

Studies on 1-Benzyl-4-ethoxybenzene have focused on its interaction with various biological targets. The compound's unique functional groups allow it to engage in specific molecular interactions that may affect enzyme activity or receptor binding. Understanding these interactions is crucial for assessing its potential therapeutic applications.

1-Benzyl-4-ethoxybenzene can be compared with several similar compounds:

Compound NameStructure DescriptionUnique Features
1-Benzyl-4-methoxybenzeneContains a methoxy group instead of ethoxyDifferent electronic properties due to methoxy
1-Benzyl-4-hydroxybenzeneFeatures a hydroxyl groupIncreased reactivity due to hydroxyl presence
1-Benzyl-4-chlorobenzeneContains a chlorine atomDifferent reactivity patterns due to chlorine

Uniqueness

The uniqueness of 1-Benzyl-4-ethoxybenzene lies in its ethoxy group, which imparts distinct electronic and steric effects compared to other derivatives. These effects influence its reactivity and interactions with other molecules, making it particularly valuable for specific research applications.

XLogP3

4.2

Other CAS

35672-52-7

Wikipedia

1-benzyl-4-ethoxybenzene

Dates

Last modified: 02-18-2024

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